molecular formula C23H30N2OS B11637540 2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11637540
M. Wt: 382.6 g/mol
InChI Key: GJBCTOUWFKOZBF-UHFFFAOYSA-N
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Description

2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butylsulfanyl group, a cyclohexyl group, and a methyl group attached to a benzoquinazolinone core, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinone derivatives, including 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE, typically involves the cyclization of anthranilic acid derivatives with various reagents. Common methods include:

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve scalable and environmentally benign processes. For example, copper-catalyzed reactions using sustainable solvents and mild bases are preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the attached functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups onto the quinazolinone scaffold.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the butylsulfanyl group, cyclohexyl group, and methyl group on the quinazolinone core differentiates it from other quinazolinone derivatives and may enhance its pharmacological properties.

Properties

Molecular Formula

C23H30N2OS

Molecular Weight

382.6 g/mol

IUPAC Name

2-butylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C23H30N2OS/c1-3-4-14-27-22-24-20-18-13-9-8-10-16(18)15-23(2,19(20)21(26)25-22)17-11-6-5-7-12-17/h8-10,13,17H,3-7,11-12,14-15H2,1-2H3,(H,24,25,26)

InChI Key

GJBCTOUWFKOZBF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4

Origin of Product

United States

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